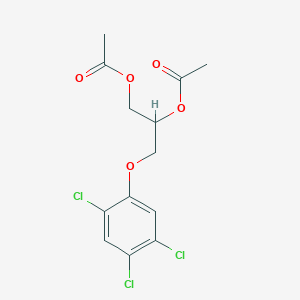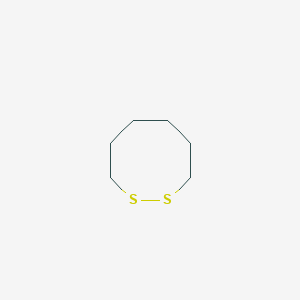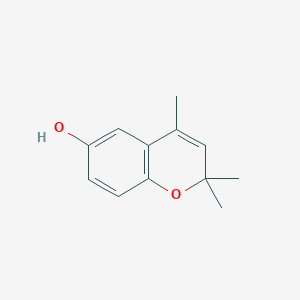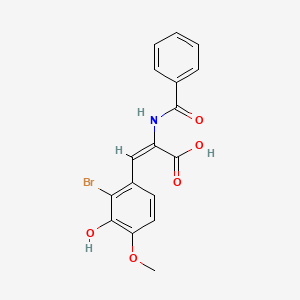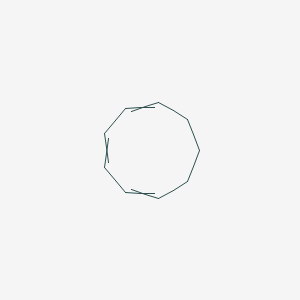
Cyclonona-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclonona-1,3,5-triene is an organic compound characterized by a nine-membered ring containing three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclonona-1,3,5-triene can be synthesized through the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method, however, yields the compound in low quantities.
Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound due to its complex synthesis and low yield. Research is ongoing to develop more efficient and scalable production techniques.
Chemical Reactions Analysis
Types of Reactions: Cyclonona-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Cyclonona-1,3,5-triene has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely adopted in medical applications, its unique structure makes it a candidate for drug development studies.
Mechanism of Action
The mechanism by which Cyclonona-1,3,5-triene exerts its effects involves its ability to undergo conformational changes and participate in various chemical reactions. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with different chemical and biological systems .
Comparison with Similar Compounds
Cyclonona-1,3,5-triene can be compared with other similar compounds, such as:
Cyclonona-1,3,5,7-tetraene: This compound has an additional double bond, making it more reactive and less stable.
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds, often used in studies of aromaticity and ring strain.
This compound is unique due to its nine-membered ring structure, which introduces significant ring strain and conformational flexibility .
Properties
CAS No. |
6572-40-3 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
cyclonona-1,3,5-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-6H,7-9H2 |
InChI Key |
FHBJNBBNAAXQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


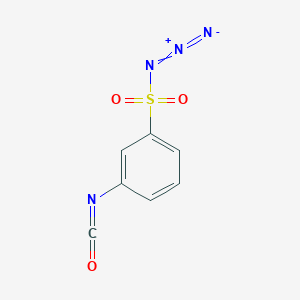
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
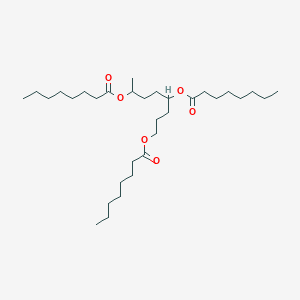
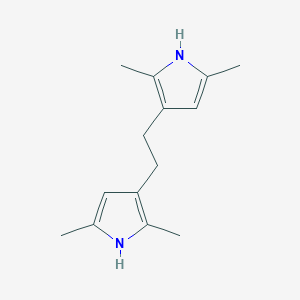
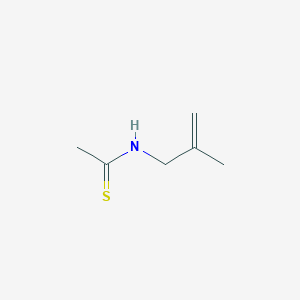
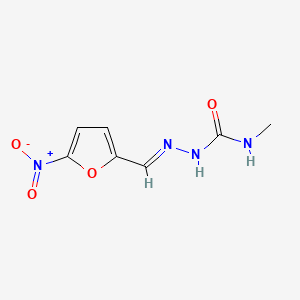
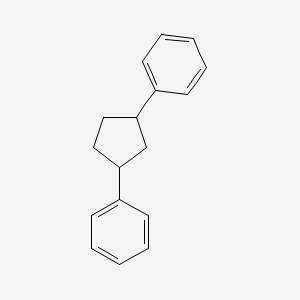
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
